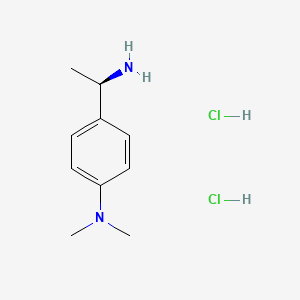

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKBUIGUNHZFKY-YCBDHFTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride chemical structure

An In-Depth Technical Guide to (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride

Introduction

This compound is a chiral aromatic amine of significant interest to the pharmaceutical and fine chemical industries. As a derivative of aniline, it possesses a unique combination of structural features: a chiral primary amine on an ethyl substituent and a tertiary N,N-dimethylamino group on the phenyl ring.[1][2] This dual functionality makes it a valuable and versatile chiral building block. The N,N-dimethylamino group acts as a strong electron-donating moiety, activating the aromatic ring, while the (R)-configured primary amine provides a key nucleophilic center for stereoselective chemical transformations.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides an illustrative synthetic pathway based on chiral resolution, outlines rigorous analytical methods for quality control, and discusses its applications in modern organic synthesis.

Chemical Identity and Properties

The fundamental identity and physicochemical characteristics of this compound are crucial for its proper handling, storage, and application in synthesis.

Chemical Structure

The molecule features a central benzene ring substituted at the 1 and 4 positions. The C1 position holds an N,N-dimethylamino group, and the C4 position is substituted with a (1R)-1-aminoethyl group. The dihydrochloride salt form means that both the primary and tertiary amino groups are protonated.

-

IUPAC Name: (1R)-1-[4-(Dimethylamino)phenyl]ethan-1-amine dihydrochloride

-

Chiral Center: The stereochemistry is designated as (R) at the carbon atom of the ethyl group that is bonded to the primary amine and the phenyl ring.

Physicochemical Data

The following table summarizes key quantitative data for the compound.

| Property | Value | Source(s) |

| CAS Number | 1986297-80-6 | [3] |

| Molecular Formula | C₁₀H₁₈Cl₂N₂ | [4] |

| Molecular Weight | 237.17 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Solubility | Soluble in water (predicted due to salt form) | [5] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

| SMILES Code | CN(C)C1=CC=C(C)C=C1.[H]Cl.[H]Cl | [4] |

Synthesis and Purification

Obtaining enantiomerically pure chiral amines is a critical task in pharmaceutical synthesis. While various asymmetric synthesis methods exist, a robust and scalable approach for compounds like this often involves the synthesis of a racemic mixture followed by chiral resolution.[6][7]

Synthetic Strategy: Chiral Resolution

Chiral resolution is a widely practiced technique for separating a racemic mixture into its constituent enantiomers.[6] The core principle involves reacting the racemic amine with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[6] Following separation, the resolving agent is removed to yield the desired pure enantiomer.

A common class of resolving agents for amines are chiral acids, such as derivatives of tartaric acid.[8]

Caption: Conceptual workflow for chiral resolution of a racemic amine.

Exemplary Synthetic Protocol (Chiral Resolution)

This protocol is illustrative and based on established principles for resolving chiral amines.[6][8]

Step 1: Synthesis of Racemic 4-(1-Aminoethyl)-N,N-dimethylaniline The racemic amine is first prepared, typically via reductive amination of 4-acetyl-N,N-dimethylaniline.

Step 2: Formation of Diastereomeric Salts

-

Dissolve one molar equivalent of racemic 4-(1-aminoethyl)-N,N-dimethylaniline in a suitable polar protic solvent, such as methanol or ethanol.

-

In a separate vessel, dissolve one molar equivalent of a chiral resolving agent, for example, L-(−)-O,O'-Dibenzoyl-tartaric acid, in the same solvent.

-

Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salts will begin to form.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization. The key to this step is that one diastereomeric salt (e.g., the salt of the (R)-amine with the L-acid) will be significantly less soluble than the other and will preferentially crystallize out of solution.

Step 3: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any soluble impurities and the other diastereomer.

-

The optical purity of the salt can be checked at this stage and, if necessary, enhanced by recrystallization.

Step 4: Liberation of the Free Amine and Salt Formation

-

Suspend the purified diastereomeric salt in a mixture of water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add an aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This neutralizes the chiral acid and liberates the free (R)-amine into the organic layer.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., Na₂SO₄).

-

To form the final dihydrochloride salt, bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in a solvent like isopropanol.

-

Collect the resulting precipitate, this compound, by filtration and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the chemical structure, identity, purity, and, most critically, the enantiomeric purity of the final product.

Spectroscopic Methods

-

¹H NMR Spectroscopy: The proton NMR spectrum is used to confirm the molecular structure. Expected signals would include:

-

A singlet for the six protons of the N(CH₃)₂ group.

-

A doublet for the three protons of the -CH(NH₂)CH ₃ group.

-

A quartet for the single proton of the -CH (NH₂)CH₃ group.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number and type of carbon atoms in the molecule.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base. A high-resolution mass spectrum (HRMS) provides the exact mass, which confirms the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bonds of the primary and protonated amines, C-N bonds, and aromatic C-H and C=C bonds.

Chiral Purity Analysis

Confirming the enantiomeric excess (e.e.) is the most critical quality control step. Standard NMR in an achiral solvent cannot distinguish between enantiomers.[9] Specialized techniques are required.

-

NMR with Chiral Shift Reagents: This is a powerful method for determining enantiomeric purity.[9][10]

-

Principle: A chiral lanthanide shift reagent (LSR), such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], is added to the NMR sample of the free amine. The LSR forms diastereomeric complexes with the (R) and (S) enantiomers.[9]

-

Outcome: In the presence of the LSR, the two enantiomers become chemically non-equivalent, and their corresponding peaks in the NMR spectrum will be resolved into two separate signals. For example, the quartet of the benzylic proton might appear as two distinct quartets. The enantiomeric excess can be calculated by integrating the areas of these separated peaks.

-

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining e.e. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to elute at different times (different retention times), allowing for their separation and quantification.

Caption: A typical quality control workflow for a chiral amine.

Applications in Research and Development

The value of this compound lies in its utility as a chiral building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.[2]

-

Asymmetric Synthesis: The molecule serves as a source of (R)-stereochemistry. The primary amine can be used as a nucleophile to form amides, sulfonamides, or secondary amines, transferring its chirality into a larger target molecule. This is a foundational strategy in the asymmetric total synthesis of natural products and active pharmaceutical ingredients (APIs).[11]

-

Chiral Ligands: The free amine can be derivatized to create chiral ligands for asymmetric catalysis.[2] The presence of two different nitrogen atoms (a primary amine and a tertiary aniline) allows for the synthesis of bidentate ligands that can coordinate to metal centers. Such chiral metal complexes are used to catalyze a wide array of enantioselective reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, with high efficiency and stereocontrol.[12][13][14]

-

Medicinal Chemistry Scaffolds: The N,N-dimethylaniline moiety is a common scaffold in medicinal chemistry. Its electron-rich nature influences pharmacokinetic properties, and the overall structure can serve as a template for developing new therapeutic agents.[1]

Handling, Storage, and Safety

-

Handling: As with all fine chemicals, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[4] It should be kept in a cool, dry place.

-

Safety: The dihydrochloride salt is acidic. It is expected to be an irritant to the skin, eyes, and respiratory system. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete toxicological and safety information.

Conclusion

This compound is a specialized chemical intermediate whose value is derived directly from its defined absolute stereochemistry. Its synthesis via chiral resolution represents a practical and scalable method for obtaining high enantiomeric purity. Rigorous analytical techniques, particularly chiral HPLC and NMR spectroscopy with chiral shift reagents, are essential for its quality control. For professionals in drug discovery and process development, this compound serves as a critical building block, enabling the stereocontrolled synthesis of complex chiral molecules and the development of novel asymmetric catalysts.

References

- BLDpharm. This compound.

- Google Patents. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)

-

Hulst, R., de Vries, N. K., & Feringa, B. L. α-Phenylethylamine based chiral phospholidines; new agents for the determination of the enantiomeric excess of chiral alcohols, amines and thiols by means of 31P NMR. CORE. [Link]

-

Viswanathan, T., & Toland, A. NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. datapdf.com. [Link]

-

ResearchGate. 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Frontiers. Recent advances in catalytic asymmetric synthesis. [Link]

-

Macmillan Group, Princeton University. ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. [Link]

-

AbacipharmTech. This compound. [Link]

-

PubMed. The asymmetric total synthesis of (+)-N-acetyl norloline. [Link]

-

MDPI. New Trends in Asymmetric Catalysis. [Link]

-

Purdue University Department of Chemistry. The Ghosh Laboratory: New Asymmetric Synthesis Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]

- 8. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]

- 9. datapdf.com [datapdf.com]

- 10. researchgate.net [researchgate.net]

- 11. The asymmetric total synthesis of (+)-N-acetyl norloline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. mdpi.com [mdpi.com]

- 14. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

An In-Depth Technical Guide to the Synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride

Introduction

(R)-4-(1-Aminoethyl)-N,N-dimethylaniline is a chiral aromatic amine of significant interest in the pharmaceutical and chemical industries. Its stereospecific structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The dihydrochloride salt form enhances the compound's stability and solubility, making it more amenable to handling and formulation. This guide provides a comprehensive overview of a robust and scalable synthetic route to (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, intended for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by scientific literature, ensuring both technical accuracy and practical applicability.

Strategic Overview of Synthesis

The asymmetric synthesis of chiral amines from prochiral ketones is a well-established field in organic chemistry. Several strategies can be employed to achieve the desired enantiomer, including biocatalysis, chiral transition-metal catalysis, and the use of chiral auxiliaries. For the synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline, a particularly effective and scalable approach involves the use of a chiral auxiliary, specifically (R)-1-phenylethylamine. This method relies on the diastereoselective reduction of an intermediate imine, followed by the straightforward removal of the auxiliary group.

The key steps in this synthetic pathway are:

-

Imine Formation: Condensation of 4-dimethylaminoacetophenone with (R)-1-phenylethylamine to form the corresponding chiral imine.

-

Diastereoselective Reduction: Reduction of the C=N double bond of the imine, where the existing stereocenter from the chiral auxiliary directs the stereochemical outcome of the newly formed stereocenter.

-

Auxiliary Cleavage: Removal of the 1-phenylethyl group via hydrogenolysis to yield the target chiral amine.

-

Salt Formation: Conversion of the free amine to its dihydrochloride salt to enhance stability and facilitate purification.

This approach is favored for its reliability, high diastereoselectivity, and the commercial availability of the chiral auxiliary.

Experimental Protocols

Part 1: Synthesis of (R)-N-((R)-1-phenylethyl)-1-(4-(dimethylamino)phenyl)ethanamine

This part of the synthesis involves two key transformations: the formation of a chiral imine and its subsequent diastereoselective reduction.

Step 1: Synthesis of N-(1-(4-(dimethylamino)phenyl)ethylidene)-(R)-1-phenylethanamine (Imine Formation)

The initial step involves the condensation of 4-dimethylaminoacetophenone with (R)-1-phenylethylamine. This reaction is typically carried out with the removal of water to drive the equilibrium towards the imine product.

-

Reaction Scheme: 4-dimethylaminoacetophenone + (R)-1-phenylethylamine → N-(1-(4-(dimethylamino)phenyl)ethylidene)-(R)-1-phenylethanamine + H₂O

-

Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-dimethylaminoacetophenone (1 equivalent), (R)-1-phenylethylamine (1.1 equivalents), and a suitable solvent such as toluene.

-

Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TSA), to facilitate the reaction.

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

-

Step 2: Diastereoselective Reduction of the Chiral Imine

The diastereoselective reduction of the imine is a critical step in establishing the desired stereochemistry. Sodium borohydride is a mild and effective reducing agent for this transformation. The existing chiral center on the phenylethylamine moiety sterically hinders one face of the imine, leading to the preferential addition of the hydride to the opposite face.

-

Reaction Scheme: N-(1-(4-(dimethylamino)phenyl)ethylidene)-(R)-1-phenylethanamine + NaBH₄ → (R)-N-((R)-1-phenylethyl)-1-(4-(dimethylamino)phenyl)ethanamine

-

Protocol:

-

Dissolve the crude imine from the previous step in a suitable alcoholic solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diastereomeric amine. Purification can be achieved by column chromatography on silica gel.

-

| Parameter | Value |

| Starting Ketone | 4-dimethylaminoacetophenone |

| Chiral Auxiliary | (R)-1-phenylethylamine |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent (Reduction) | Methanol or Ethanol |

| Typical Diastereomeric Excess | >95% |

Part 2: Synthesis of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline

Step 3: Hydrogenolysis of the Chiral Auxiliary

The removal of the (R)-1-phenylethyl auxiliary is achieved through catalytic hydrogenolysis. This reaction cleaves the benzylic C-N bond, leaving the desired primary amine.

-

Reaction Scheme: (R)-N-((R)-1-phenylethyl)-1-(4-(dimethylamino)phenyl)ethanamine + H₂/Pd/C → (R)-4-(1-Aminoethyl)-N,N-dimethylaniline + Toluene

-

Protocol:

-

Dissolve the purified diastereomeric amine in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

-

Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-4-(1-Aminoethyl)-N,N-dimethylaniline.

-

Part 3: Preparation and Purification of this compound

Step 4: Dihydrochloride Salt Formation

The final step is the conversion of the chiral amine to its dihydrochloride salt, which is often a crystalline solid that is easier to handle, purify, and store than the free base.

-

Reaction Scheme: (R)-4-(1-Aminoethyl)-N,N-dimethylaniline + 2 HCl → this compound

-

Protocol:

-

Dissolve the crude (R)-4-(1-Aminoethyl)-N,N-dimethylaniline in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or a mixture of solvents.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[1]

-

The dihydrochloride salt will precipitate out of the solution.

-

Continue the addition of HCl until no further precipitation is observed. An excess of HCl may be used to ensure complete salt formation.[2]

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of the cold anhydrous solvent to remove any impurities.

-

Dry the product under vacuum to yield this compound as a crystalline solid.

-

| Parameter | Value |

| Salt Formation Reagent | Anhydrous Hydrogen Chloride (gas or solution) |

| Solvent | Anhydrous Diethyl Ether or Isopropanol |

| Expected Form | Crystalline Solid |

| Purification Method | Recrystallization (if necessary) |

Visualizing the Synthesis Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Diastereoselective Reduction

The high diastereoselectivity observed in the reduction of the chiral imine can be rationalized by considering the steric interactions in the transition state. The bulky phenyl group of the (R)-1-phenylethylamine auxiliary effectively blocks one face of the imine C=N bond. Consequently, the hydride nucleophile (from NaBH₄) preferentially attacks from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.

Caption: Model for the diastereoselective reduction of the chiral imine.

Conclusion

The synthesis of this compound via the chiral auxiliary approach presented in this guide offers a reliable and scalable method for obtaining this valuable chiral building block. The key to the success of this route lies in the highly diastereoselective reduction of the intermediate imine, which effectively translates the stereochemical information from the readily available chiral auxiliary to the final product. The subsequent hydrogenolysis and salt formation are robust and high-yielding steps. This in-depth guide provides the necessary procedural details and scientific rationale to enable researchers and drug development professionals to successfully synthesize this important compound.

References

-

Making Aniline HCl. (2023). YouTube. Retrieved from [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

Sources

Spectroscopic Characterization of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this chiral molecule through the analysis of its expected spectroscopic signatures. Given the limited availability of published spectra for this specific enantiomer, this guide establishes a robust analytical framework by first examining the well-documented spectroscopic data of its parent achiral analogue, 4-Amino-N,N-dimethylaniline dihydrochloride. We will then extrapolate these findings to predict and interpret the spectral characteristics of the target molecule, providing a detailed rationale for the anticipated shifts and patterns.

Foundational Analysis: Spectroscopic Data of 4-Amino-N,N-dimethylaniline Dihydrochloride

The structural backbone of our target molecule is 4-Amino-N,N-dimethylaniline. Understanding its spectroscopic properties in the dihydrochloride salt form is paramount to discerning the influence of the chiral (R)-1-aminoethyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 4-Amino-N,N-dimethylaniline dihydrochloride, both ¹H and ¹³C NMR provide critical structural information.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte peaks.

-

Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typical pulse sequences include a 90° pulse followed by acquisition of the free induction decay (FID).

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio. Proton decoupling techniques (e.g., broadband decoupling) are employed to simplify the spectrum.

-

Data Processing: Fourier transform the acquired FIDs to obtain the frequency-domain spectra. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Table 1: Summary of Expected ¹H and ¹³C NMR Data for 4-Amino-N,N-dimethylaniline Dihydrochloride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.0 | Singlet | N(CH₃)₂ |

| ~7.0-7.5 | Multiplet | Aromatic protons | |

| Broad | Singlet | NH₂ and 2xHCl | |

| ¹³C | ~40 | N(CH₃)₂ | |

| ~115-140 | Aromatic carbons |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: The absorption bands in the spectrum are correlated with specific molecular vibrations to identify functional groups.

Table 2: Key IR Absorption Bands for 4-Amino-N,N-dimethylaniline Dihydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (NH₂) |

| 3000-2850 | C-H stretch | Methyl (CH₃) and Aromatic (C-H) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1350-1250 | C-N stretch | Aromatic amine |

Note: The presence of the dihydrochloride salt may lead to broadening of the N-H stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is well-suited for polar molecules like the one .

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

For 4-Amino-N,N-dimethylaniline, the expected molecular ion peak [M+H]⁺ in the positive ion mode would correspond to the mass of the free base (C₈H₁₂N₂), which has a molecular weight of approximately 136.19 g/mol .[1][2][3] The dihydrochloride salt itself will not be observed directly as a single entity in the gas phase.

Extrapolated Spectroscopic Data for this compound

The introduction of the (R)-1-aminoethyl group at the 4-position of the aniline ring will introduce distinct and predictable changes to the spectroscopic data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will become more complex due to the additional protons of the aminoethyl group.

-

Aromatic Region: The symmetry of the para-substituted benzene ring will be disrupted, leading to a more complex splitting pattern for the aromatic protons, likely appearing as two distinct doublets.

-

Aminoethyl Group:

-

A quartet will be observed for the methine proton (-CH-) due to coupling with the three protons of the adjacent methyl group.

-

A doublet will be observed for the methyl protons (-CH₃) of the aminoethyl group due to coupling with the single methine proton.

-

-

N(CH₃)₂ Group: The singlet for the N,N-dimethyl group will remain.

-

Amine Protons: The protons of the primary amine and the ammonium salt will likely appear as broad singlets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show additional signals corresponding to the carbons of the aminoethyl group.

-

A signal for the methine carbon (-CH-).

-

A signal for the methyl carbon (-CH₃) of the aminoethyl group.

-

The number of aromatic signals will likely increase due to the loss of symmetry.

Table 3: Predicted Additional NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~4.0-4.5 | Quartet | -CH(NH₂)CH₃ |

| ~1.5-2.0 | Doublet | -CH(NH₂)CH₃ | |

| ¹³C | ~50-60 | -CH(NH₂)CH₃ | |

| ~20-25 | -CH(NH₂)CH₃ |

Predicted IR Spectrum

The IR spectrum will largely resemble that of the parent compound, with the key addition of stronger and more defined C-H stretching and bending vibrations from the aliphatic aminoethyl group in the 2980-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively.

Predicted Mass Spectrum

In the positive ion mode ESI-MS, the expected molecular ion peak [M+H]⁺ will correspond to the free base, C₁₀H₁₇N₃, which has a molecular weight of approximately 179.26 g/mol . Fragmentation patterns may involve the loss of the aminoethyl group.

Conclusion

The spectroscopic characterization of this compound can be effectively approached by leveraging the known data of its simpler analogue, 4-Amino-N,N-dimethylaniline dihydrochloride. By understanding the foundational spectra and applying the principles of chemical structure and spectroscopy, one can confidently predict and interpret the more complex spectra of the target chiral molecule. This guide provides a robust framework for researchers to undertake such an analysis, ensuring scientific rigor and integrity in their structural elucidation efforts.

References

-

Wikipedia. (2023). N,N-Dimethylphenylenediamine. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzenediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

Sources

An In-depth Technical Guide on Chiral N,N-Dimethylaniline Derivatives as Ligands

Abstract

Chiral N,N-dimethylaniline derivatives have emerged as a versatile and powerful class of ligands in the field of asymmetric catalysis. Their inherent structural modularity, combined with the strong directing ability of the dimethylamino group, allows for the precise installation of chirality and the fine-tuning of steric and electronic properties. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of these pivotal ligands. We will explore key synthetic methodologies, delve into the mechanistic underpinnings of their catalytic activity in benchmark transformations such as palladium-catalyzed allylic alkylation and copper-catalyzed conjugate addition, and provide field-proven protocols. The content is structured to deliver not just procedural steps but also the causal logic behind experimental choices, ensuring a deep, actionable understanding for practitioners in the field.

Introduction: The Strategic Value of Chiral Amines in Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dictated by its stereochemistry. Asymmetric catalysis, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, represents the most elegant and efficient strategy to achieve this.[1][2] At the heart of this field lies the chiral ligand, a molecule that coordinates to a metal center and creates a chiral environment, thereby directing the stereochemical outcome of a reaction.[2]

Among the vast library of chiral ligands, those based on amine scaffolds have garnered significant attention. The nitrogen atom's Lewis basicity allows for strong coordination to a variety of transition metals, while its pyramidal nature can contribute to the overall stereochemical environment. The N,N-dimethylaniline framework is particularly advantageous. The dimethylamino group is a powerful directing group for ortho-lithiation, providing a reliable synthetic handle to introduce functionality and chirality adjacent to the coordination site.[3][4] Furthermore, the aromatic ring serves as a scaffold that can be systematically modified to modulate the ligand's steric bulk and electronic properties, allowing for precise catalyst tuning.

One of the most celebrated examples is Ugi's amine, a ferrocene derivative featuring a chiral (dimethylamino)ethyl substituent.[5] This molecule is a precursor to a wide range of highly successful ligands, such as the Josiphos family, which combine central and planar chirality to achieve exceptional levels of enantioinduction in various catalytic processes.[5][6][7] The success of these ferrocenyl systems underscores the potential of incorporating the N,N-dimethylaniline motif into ligand design.[8][9][10][11]

This guide will focus on the broader class of chiral N,N-dimethylaniline derivatives, providing the technical depth required to leverage these powerful tools in catalyst design and synthetic applications.

Synthetic Strategies: Forging Chiral N,N-Dimethylaniline Scaffolds

The creation of effective chiral ligands hinges on robust and stereocontrolled synthetic routes. For N,N-dimethylaniline derivatives, several strategies have been developed, with directed ortho-lithiation being a cornerstone technique.

Core Methodology: Directed Ortho-Lithiation (DoL)

Directed ortho-lithiation (DoL) is a premier strategy for the regioselective functionalization of aromatic rings.[3][12] The dimethylamino group of N,N-dimethylaniline is a potent directing metalating group (DMG). It coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), positioning the base to deprotonate the adjacent ortho-proton selectively. This generates a stabilized ortho-lithiated intermediate that can be trapped with a wide array of electrophiles.

Causality Behind Experimental Choices:

-

Base Selection: s-BuLi is often preferred over n-BuLi for less activated systems or when faster reaction times are needed, due to its higher basicity and steric bulk which can sometimes improve regioselectivity. The choice of base is critical and substrate-dependent.

-

Solvent: Tetrahydrofuran (THF) is a common solvent as its Lewis basicity helps to break up organolithium aggregates, increasing reactivity.[4] Diethyl ether is a less coordinating alternative.

-

Temperature: These reactions are almost exclusively run at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or unwanted rearrangements.

-

Additive: N,N,N',N'-tetramethylethylenediamine (TMEDA) is frequently added to chelate the lithium cation, further increasing the basicity of the alkyllithium reagent and accelerating the lithiation step.[4]

Workflow Diagram: Synthesis via Directed Ortho-Lithiation

Caption: General workflow for synthesizing chiral N,N-dimethylaniline derivatives.

Protocol 2.1: Synthesis of a Chiral N,N-Dimethylaniline-Phosphine Ligand

This protocol describes the synthesis of a P-chiral phosphine ligand, a common motif in this class.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add N,N-dimethylaniline (1.0 eq.) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Add TMEDA (1.2 eq.) followed by the dropwise addition of sec-butyllithium (1.2 eq., 1.4 M in cyclohexane) over 15 minutes. Stir the resulting deep red solution at -78 °C for 2 hours. The color change is indicative of the formation of the lithiated species.

-

Electrophilic Quench: In a separate flame-dried flask, prepare a solution of a chiral phosphinic chloride, such as menthyl-phenylphosphinic chloride (1.1 eq.), in anhydrous THF. Cool this solution to -78 °C.

-

Reaction: Transfer the ortho-lithiated aniline solution to the phosphinic chloride solution via cannula. Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification & Reduction: The crude phosphine oxide is purified by column chromatography on silica gel. The enantiomerically pure phosphine oxide is then reduced to the corresponding phosphine ligand using a reducing agent like trichlorosilane (HSiCl₃) in the presence of a tertiary amine base (e.g., triethylamine).

Ferrocene-Based Derivatives: The Power of Planar Chirality

A highly successful subclass of these ligands incorporates a ferrocene backbone.[8] Ugi's amine, (R)- or (S)-N,N-dimethyl-1-ferrocenylethylamine, is the quintessential starting material.[5][9] Its synthesis was first reported by Ivar Ugi in 1970 and typically involves the resolution of the racemic amine via its tartrate salt.[5] The chirality in these systems is twofold: a stereogenic center on the ethylamine side chain and planar chirality arising from the substitution pattern on the cyclopentadienyl ring.[5][13] This dual chirality often leads to a synergistic effect, resulting in exceptionally high enantioselectivity in catalytic reactions.[5]

Characterization: Validating Structure and Purity

Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized ligands and their metal complexes.

-

NMR Spectroscopy (¹H, ¹³C, ³¹P): This is the primary tool for structural elucidation. For phosphine ligands, ³¹P NMR is crucial for assessing purity and observing coordination to a metal center (indicated by a change in chemical shift).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

-

X-ray Crystallography: Provides unambiguous proof of the three-dimensional structure, including the absolute configuration of stereocenters and the coordination geometry of metal complexes.[14][15] This is the gold standard for structural analysis.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess (ee) of the chiral ligand.

-

Circular Dichroism (CD) Spectroscopy: Can be used to characterize chiral metal complexes in solution and provides information about the stereochemistry at the metal center.[15]

| Technique | Primary Information Obtained | Importance in Ligand Development |

| NMR (¹H, ¹³C, ³¹P) | Molecular structure, connectivity, purity | Confirms successful synthesis and purity. ³¹P NMR is vital for phosphine ligands. |

| X-ray Crystallography | 3D structure, absolute configuration, bond angles/lengths | Unambiguously determines stereochemistry and ligand-metal coordination.[14][15] |

| Chiral HPLC | Enantiomeric excess (% ee) | Quantifies the success of the asymmetric synthesis or resolution. |

| Mass Spectrometry | Molecular weight, elemental formula | Confirms the identity of the synthesized compound. |

| CD Spectroscopy | Chirality in solution, metal center stereochemistry | Provides insight into the chiral environment of the catalyst in solution.[15] |

| Table 1: Key characterization techniques for chiral N,N-dimethylaniline ligands. |

Applications in Asymmetric Catalysis

Chiral N,N-dimethylaniline derivatives have proven their mettle in a range of important carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or AAA, is a powerful C-C bond-forming reaction.[1] The mechanism involves the oxidative addition of a Pd(0) catalyst to an allylic electrophile to form a π-allyl-Pd(II) intermediate. A nucleophile then attacks this intermediate, typically at one of the termini of the allyl system, regenerating the Pd(0) catalyst.[16][17] A chiral ligand controls the facial selectivity of the nucleophilic attack, thus determining the stereochemistry of the product.[17][18]

Catalytic Cycle: Pd-Catalyzed Asymmetric Allylic Alkylation

Caption: A simplified catalytic cycle for the Pd-catalyzed AAA reaction.

Protocol 4.1: General Procedure for Pd-Catalyzed AAA

-

Catalyst Pre-formation: In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral N,N-dimethylaniline ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., THF or CH₂Cl₂) is added, and the mixture is stirred for 30 minutes.

-

Reaction Setup: In a separate Schlenk tube, the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 eq.) and the nucleophile (e.g., dimethyl malonate, 1.2 eq.) are dissolved in the reaction solvent.

-

Base Addition: A base is required to generate the active nucleophile. N,O-Bis(trimethylsilyl)acetamide (BSA) in the presence of a catalytic amount of potassium acetate (KOAc) is a commonly used system for soft nucleophiles. The base is added to the substrate/nucleophile mixture and stirred for 10 minutes.

-

Initiation: The pre-formed catalyst solution is transferred to the reaction mixture via syringe.

-

Monitoring: The reaction is stirred at the desired temperature (e.g., room temperature) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Analysis: Upon completion, the reaction is quenched, worked up, and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC.

Copper-Catalyzed Asymmetric Conjugate Addition

The copper-catalyzed asymmetric conjugate addition (ACA) of organometallic reagents to α,β-unsaturated carbonyl compounds is a cornerstone method for creating stereogenic centers.[19][20] Chiral ligands are used to control the stereochemical course of the addition. While dialkylzinc reagents were historically common, recent advances have enabled the use of more readily available and less expensive Grignard reagents.[6][20][21] Ferrocene-based diphosphine ligands, derived from precursors like Ugi's amine, have shown outstanding performance in these reactions.[6][21]

| Ligand Type | Metal | Reaction | Typical Enantioselectivity (% ee) | Reference |

| Ferrocenyl Diphosphine | Copper | Conjugate Addition (Grignard) | 90-96% | [6][21] |

| SimplePhos | Copper | Conjugate Addition (R₃Al) | 95-99% | [19] |

| Chiral Aminophosphine | Palladium | Allylic Alkylation | 85-95% | [22] |

| Table 2: Performance of selected chiral amine-based ligands in catalysis. |

Future Perspectives

The field of chiral N,N-dimethylaniline ligands continues to evolve. Current research focuses on several key areas:

-

New Chiral Scaffolds: Development of novel, more rigid, or electronically diverse backbones beyond the simple phenyl or ferrocenyl systems to access new reactivity and selectivity.

-

C-H Activation: Designing ligands that can participate directly in or facilitate challenging C-H activation/functionalization reactions, moving beyond traditional cross-coupling partners.[16]

-

Sustainable Catalysis: Incorporating these privileged scaffolds into systems that use earth-abundant metals (e.g., iron, copper) and operate under milder, more environmentally benign conditions.

-

Organocatalysis: While this guide focuses on metal catalysis, the chiral amine motif is also central to many organocatalysts, and cross-pollination of design concepts is a fruitful area of investigation.

The modularity and proven efficacy of chiral N,N-dimethylaniline derivatives ensure their continued prominence in the toolkit of synthetic chemists. As the demand for complex, enantiopure molecules grows, these versatile ligands will undoubtedly play a crucial role in enabling the innovative synthetic solutions of the future.

References

- Bell, S., et al. (2009). Copper-catalyzed asymmetric conjugate addition with chiral SimplePhos ligands. Chemistry.

- López, F., et al. (n.d.). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. PNAS.

- Feringa, B. L., et al. (2002). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones.

- Alexakis, A., et al. (2008). Enantioselective Copper-Catalyzed Conjugate Addition and Allylic Substitution Reactions. Chemical Reviews.

- Liu, Z.-C., et al. (2021). Copper-Catalyzed Asymmetric Conjugated Addition to Form Chiral -Amino Acids. J. Org. Chem..

- Gockel, B., & Gladysz, J. A. (2012). Chiral-at-metal complexes and their catalytic applications in organic synthesis. Chemical Society Reviews.

- Wikipedia. (n.d.). Ugi's amine.

- Abdel-Wahab, B. F., et al. (2022).

- Zhu, J., et al. (2020).

- Zhang, X., et al. (2020). Chiral Ugi-Type Amines: Practical Synthesis, Ligand Development, and Asymmetric Catalysis.

- Organic Chemistry Portal. (n.d.). Ugi Reaction.

- Zhang, X., et al. (2020).

- Cramer, N., et al. (2023).

- ResearchGate. (n.d.). Chiral N-(tert-Butyl)

- Kang, J., Lee, J. H., & Kim, J. B. (2003). Asymmetric catalysis with chiral ferrocene ligands. Accounts of Chemical Research.

- Trost, B. M., & Morris, P. J. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Thieme.

- Donnadieu, B., et al. (n.d.). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. PMC.

- Trost, B. M. (n.d.).

- Diao, T., & White, P. B. (2012).

- Al-Masum, M., & Kumar, G. (1998). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation.

- Al-Masum, M., & Kumar, G. (n.d.). Attempts at the Synthesis of a Chiral Cycloruthenated Complex of N,N-dimethyl-1-ferrocenylethylamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating Catalysis with Chiral Ferrocene Ligands: A Focus on (S)-(-)-N,N-Dimethyl-1-ferrocenylethylamine.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Chirality of metal complexes with chiral Ligands.

- Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetrical P,N-ligands. PNAS.

- RSC Publishing. (n.d.). Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis. Organic & Biomolecular Chemistry.

- ResearchGate. (n.d.).

- Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research.

- DR-NTU. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline.

- Semantic Scholar. (n.d.).

- Mulvey, R. E., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed.

- RSC Publishing. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry.

- University of Rochester. (n.d.). Directed (ortho)

Sources

- 1. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Ugi's amine - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Asymmetric catalysis with chiral ferrocene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chiral-at-metal complexes and their catalytic applications in organic synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. thieme-connect.de [thieme-connect.de]

- 18. New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Copper-catalyzed asymmetric conjugate addition with chiral SimplePhos ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

Chiral Aniline Ligands in Catalysis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiral anilines and their derivatives are foundational building blocks in the synthesis of pharmaceuticals and fine chemicals.[1][2] Their incorporation into ligand scaffolds for asymmetric catalysis has opened new avenues for the efficient and stereocontrolled construction of complex molecular architectures.[3] This technical guide provides an in-depth exploration of chiral aniline ligands in catalysis, designed for researchers, scientists, and drug development professionals. We will delve into the synthesis of these crucial molecules, their application in various catalytic systems, and the underlying mechanistic principles that govern their remarkable selectivity. This guide aims to be a comprehensive resource, blending theoretical knowledge with practical, field-proven insights to empower scientists in their pursuit of innovative and effective chemical transformations.

PART 1: The Strategic Importance of Chiral Anilines in Catalysis

Chirality is a fundamental property of many biological molecules, and the ability to selectively synthesize one enantiomer of a chiral drug is of paramount importance in the pharmaceutical industry.[4] The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle.[4] Chiral ligands are the cornerstone of asymmetric catalysis, creating a chiral environment around a metal center that directs the stereochemical outcome of a reaction.[5][6]

Aniline derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials, making them highly valuable synthetic targets.[2][7] The development of chiral aniline-based ligands has been a significant advancement, offering unique steric and electronic properties that can be fine-tuned to achieve high levels of enantioselectivity in a wide range of chemical transformations. These ligands have proven particularly effective in reactions that are crucial for drug development, such as C-C and C-N bond-forming reactions.[8][9]

PART 2: Synthesis of Chiral Aniline Precursors and Ligands

The journey to an effective chiral aniline ligand begins with the stereocontrolled synthesis of the aniline core. A variety of methodologies have been developed to access these valuable building blocks with high enantiomeric purity.

2.1. Stereospecific C(sp³)–C(sp²) Coupling Reactions

A powerful and modern approach to chiral aniline synthesis involves the stereospecific coupling of enantioenriched alkylboronic esters with aryl hydrazines.[10][11] This transition-metal-free method offers a significant advantage by avoiding potential contamination of the final product with residual metals. The reaction proceeds through a 1,2-metalate rearrangement of an in situ generated arylboronate complex, triggered by acylation of the hydrazine.[10] This strategy allows for the synthesis of both ortho- and para-substituted chiral anilines with excellent enantiospecificity.[10]

Experimental Protocol: Synthesis of a Chiral Aniline via C-C Coupling

This protocol is adapted from the work of Aggarwal and co-workers.

Step 1: Lithiation of Aryl Hydrazine

-

To a solution of the aryl hydrazine (1.0 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.1 equiv) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour.

Step 2: Boronate Complex Formation

-

Add a solution of the enantioenriched alkylboronic ester (1.2 equiv) in anhydrous THF to the lithiated hydrazine solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

Step 3: Acylation-Induced Rearrangement

-

Cool the reaction mixture to -78 °C and add the acylating agent (e.g., acetic anhydride, 1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Step 4: Workup and Purification

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aniline.

Diagram: Synthesis of Chiral Anilines via C-C Coupling

Caption: Workflow for chiral aniline synthesis.

2.2. Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[9][12] While traditionally used for the synthesis of achiral anilines, recent advancements have enabled its application in the stereoretentive coupling of chiral amines with aryl halides.[8][12] This method is particularly valuable for its broad substrate scope and functional group tolerance.[8][12] Light-promoted nickel catalysis has emerged as a powerful tool in this area, allowing for the coupling of a wide range of chiral amines, including amino alcohols and amino acid esters, with aryl bromides without significant erosion of enantiomeric excess.[8][12]

PART 3: Chiral Phosphoric Acid Catalysis with Aniline Derivatives

Chiral phosphoric acids (CPAs) have revolutionized the field of organocatalysis, acting as powerful Brønsted acids to catalyze a vast array of enantioselective transformations.[1] Aniline derivatives are excellent substrates in CPA catalysis, participating in a variety of reactions to generate valuable chiral products.

3.1. Mechanism of Chiral Phosphoric Acid Catalysis

CPAs, often featuring a BINOL backbone, create a well-defined chiral microenvironment through hydrogen bonding and other non-covalent interactions.[13] In a typical catalytic cycle, the acidic proton of the CPA activates an electrophile, while the basic oxygen of the phosphate group simultaneously organizes the nucleophilic aniline derivative. This dual activation within the chiral pocket selectively lowers the energy of the transition state leading to the desired enantiomer.[13]

Diagram: General Mechanism of CPA Catalysis with Anilines

Caption: Catalytic cycle of CPA with anilines.

3.2. Applications in Asymmetric Synthesis

Enantioselective Synthesis of Chiral Lactams: Chiral lactams are privileged scaffolds in many biologically active compounds.[1] CPA-catalyzed enantioselective cyclization of aniline derivatives provides a direct route to these valuable molecules, often creating an all-carbon quaternary stereocenter in the process.[1][14]

Experimental Protocol: CPA-Catalyzed Synthesis of a Chiral δ-Lactam

This protocol is based on the work of Antilla and co-workers.[1]

Step 1: Preparation of the Reaction Mixture

-

In a flame-dried vial, dissolve the aniline precursor (1.0 equiv) in a suitable solvent (e.g., toluene).

-

Add the chiral phosphoric acid catalyst, such as (R)-TRIP (0.1 equiv).

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature for the specified duration (e.g., 3 days).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 3: Purification

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the enantioenriched δ-lactam.

Table 1: Representative Results for CPA-Catalyzed Lactam Synthesis

| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | (R)-TRIP | Toluene | 72 | 85 | 92 |

| 2 | (S)-TRIP | CH2Cl2 | 96 | 78 | 88 |

| 3 | (R)-STRIP | Dioxane | 48 | 91 | 95 |

Data is illustrative and based on typical results reported in the literature.

Asymmetric para-Functionalization of Anilines: The direct, enantioselective functionalization of the C-H bonds of anilines is a highly sought-after transformation. Chiral phosphoric acids have been successfully employed to catalyze the para-selective addition of diphenylamines to propargylic 3-methyleneindoles, constructing acyclic quaternary stereocenters with high enantioselectivity.[7][15] This reaction provides access to valuable indole-aniline frameworks, which are prevalent in medicinal chemistry.[7][15]

PART 4: Chiral Aniline-Derived Ligands in Transition Metal Catalysis

Beyond their role as substrates in organocatalysis, chiral anilines are crucial components in the design of ligands for transition metal-catalyzed reactions. The steric and electronic properties of the aniline moiety can be strategically modified to fine-tune the reactivity and selectivity of the metal center.

4.1. Design Principles of Chiral Aniline Ligands

The design of effective chiral ligands is a central theme in asymmetric catalysis.[5][6] For aniline-based ligands, key considerations include:

-

Steric Hindrance: Bulky substituents on the aniline ring can create a more defined chiral pocket around the metal center, enhancing stereocontrol.

-

Electronic Effects: Electron-donating or electron-withdrawing groups on the aniline can modulate the electronic properties of the metal center, influencing its catalytic activity.

-

Coordination Geometry: The aniline nitrogen can act as a coordinating atom, leading to the formation of P,N or N,N-type ligands, which have shown great promise in a variety of reactions.[6][16]

4.2. Applications in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines.[3] Chiral aniline-derived ligands, in combination with transition metals like iridium and rhodium, have been successfully employed in the enantioselective hydrogenation of imines and enamines to produce chiral amines with high enantiomeric excess.

PART 5: Future Outlook and Conclusion

The field of chiral aniline ligands in catalysis is a dynamic and rapidly evolving area of research. Future developments are likely to focus on:

-

Novel Ligand Scaffolds: The design and synthesis of new generations of chiral aniline ligands with enhanced reactivity and selectivity.

-

Synergistic Catalysis: The combination of chiral aniline-based catalysts with other catalytic systems to achieve novel and challenging transformations.[13]

-

Applications in Drug Discovery: The application of these catalytic methods to the synthesis of complex and biologically active molecules for drug development.[4][17]

References

- BenchChem. (n.d.). Application of Aniline and Chiral Phosphoric Acids in the Synthesis of Pharmaceutical Intermediates.

- Parida, C., et al. (2025). Asymmetric para-Functionalization of Anilines Via Chiral Phosphoric Acid Catalysis: Access to CF3‐Substituted Indole - Aniline Quaternary Stereocenters. Organic Letters.

- Parida, C., et al. (2025). Asymmetric para-Functionalization of Anilines Via Chiral Phosphoric Acid Catalysis: Access to CF3-Substituted Indole-Aniline Quaternary Stereocenters. PubMed.

- Aggarwal, V. K., et al. (2018). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. National Institutes of Health.

- Antilla, J. C., et al. (2024). Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. PubMed.

- Parida, C., et al. (2025). Asymmetric para -Functionalization of Anilines Via Chiral Phosphoric Acid Catalysis: Access to CF 3 -Substituted Indole–Aniline Quaternary Stereocenters. ResearchGate.

- Aggarwal, V. K., et al. (2018). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. University of Bristol.

- Wang, C., et al. (2021). Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. PubMed.

- Wang, C., et al. (2021). Chiral Arylated Amines via CN Coupling of Chiral Amines with Aryl Bromides Promoted by Light. The University of Liverpool Repository.

- Aggarwal, V. K., et al. (2018). Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines. ACS Publications.

- Sirois, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.

- Fiori, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.

- BenchChem. (n.d.). Strategies to increase the enantioselectivity of aniline phosphate catalysts.

- Mahmoud, A. R. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate.

- Guiry, P. J., et al. (2025).

- Pfaltz, A. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P. National Institutes of Health.

- [Author not available]. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews.

- Bloom Tech. (2025). Can Aniline Be Used In Drug Development?. Bloom Tech.

- [Author not available]. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 10. Chiral Aniline Synthesis via Stereospecific C(sp3)–C(sp2) Coupling of Boronic Esters with Aryl Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asymmetric para-Functionalization of Anilines Via Chiral Phosphoric Acid Catalysis: Access to CF3-Substituted Indole-Aniline Quaternary Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 17. mdpi.com [mdpi.com]

Stability and Storage of (R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for (R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride, a chiral amine of significant interest to researchers and professionals in drug development. The inherent chemical functionalities of this molecule—a chiral benzylic amine and an N,N-dimethylaniline moiety—necessitate a thorough understanding of its potential degradation pathways to ensure its integrity during storage and handling. This document synthesizes established chemical principles and field-proven insights to offer a comprehensive resource for maintaining the quality and stability of this compound.

Chemical Profile and Inherent Stability Considerations

This compound is an organic salt with two primary sites susceptible to chemical degradation: the chiral center at the benzylic position and the electron-rich N,N-dimethylaniline ring. The dihydrochloride salt form is crucial for its stability. By protonating both the primary and tertiary amine functionalities, the salt form significantly reduces the susceptibility of the lone pair electrons on the nitrogen atoms to oxidation[1]. This protonation is a key factor in preventing the degradation of the aromatic amine.

However, two principal degradation pathways remain a concern: racemization of the chiral center and oxidation of the N,N-dimethylaniline ring. Understanding these potential degradation routes is paramount for establishing appropriate storage and handling protocols.

Potential Degradation Pathways

Racemization of the Chiral Benzylic Amine

The stereochemical integrity of the (R)-enantiomer is critical for its intended biological activity and selectivity. The chiral center, being at a benzylic position, is susceptible to racemization, particularly under conditions that can facilitate the transient formation of a planar carbocation or carbanion intermediate.

Causality: Racemization of benzylic amines can be mediated by factors such as heat, light, or the presence of acidic or basic catalysts. The benzylic proton is relatively acidic and can be abstracted, leading to a loss of stereochemical information. While the dihydrochloride form provides an acidic environment, which can influence racemization rates, the specific impact would require experimental evaluation.

Oxidation of the N,N-Dimethylaniline Moiety

The N,N-dimethylaniline portion of the molecule is electron-rich and, despite the protonation in the dihydrochloride salt, can be susceptible to oxidation, especially in the presence of oxidizing agents, light, or elevated temperatures.

Causality: The oxidation of N,N-dimethylaniline and its derivatives can proceed through various mechanisms, often involving the formation of radical cations. This can lead to a cascade of reactions, including N-dealkylation to form the corresponding N-methylaniline derivative and formaldehyde, or the formation of colored impurities through oxidative coupling reactions[2][3]. The presence of atmospheric oxygen, especially when exposed to light, can initiate and propagate these oxidative processes.

Recommended Storage and Handling Protocols

To mitigate the risks of racemization and oxidation, the following storage and handling conditions are recommended. These protocols are designed as a self-validating system to preserve the chemical and stereochemical purity of the compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Reduces the rate of potential racemization and oxidative degradation. |

| Light | Store in a light-resistant, opaque container. | Protects the N,N-dimethylaniline moiety from photo-oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, a key driver of oxidative degradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass vial). | Prevents exposure to moisture and atmospheric contaminants. |

| Handling | Handle in a controlled environment, minimizing exposure to ambient light and air. | Reduces the opportunity for degradation during experimental use. |

Stability-Indicating Analytical Methodology

A robust, stability-indicating analytical method is essential for monitoring the purity and detecting any degradation products of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for simultaneously assessing chemical purity and enantiomeric excess.

Recommended Chiral HPLC Method

The following provides a foundational protocol for developing a specific stability-indicating chiral HPLC method. Optimization will be necessary for specific instrumentation and column chemistries. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines[2].

Experimental Protocol:

-

Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose, is recommended.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or ethanolamine) to improve peak shape.

-

Detection: UV detection at a wavelength where the N,N-dimethylaniline chromophore absorbs strongly (e.g., around 254 nm) is suitable.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is a common starting point.

-

Temperature: The column should be thermostatted to ensure reproducible retention times. A starting temperature of 25°C is recommended.

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent.

Caption: Workflow for Chiral HPLC Analysis.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are a critical component of understanding the intrinsic stability of a drug substance.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Proposed Forced Degradation Protocol

The following protocol outlines a systematic approach to the forced degradation of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.

| Stress Condition | Proposed Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Generally stable due to dihydrochloride form. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for racemization. |

| Oxidative | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the N,N-dimethylaniline ring, N-dealkylation. |

| Thermal | 80°C for 48 hours (solid state) | Racemization and potential oxidative degradation. |

| Photolytic | ICH-compliant photostability chamber | Photo-oxidation of the N,N-dimethylaniline ring. |

graph "Forced Degradation Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Subject to Stress Conditions" [fillcolor="#FFFFFF"]; "Analyze by Chiral HPLC" [fillcolor="#FFFFFF"]; "Identify Degradants" [fillcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Subject to Stress Conditions"; "Subject to Stress Conditions" -> "Analyze by Chiral HPLC"; "Analyze by Chiral HPLC" -> "Identify Degradants"; "Identify Degradants" -> "End"; }

Caption: Forced Degradation Study Workflow.

Conclusion

The stability of this compound is intrinsically linked to its chiral nature and the presence of an oxidizable aromatic amine moiety. The dihydrochloride salt form provides a significant stabilizing effect against oxidation. However, careful control of storage conditions—specifically temperature, light, and atmosphere—is crucial to prevent racemization and oxidative degradation. The implementation of a robust, stability-indicating chiral HPLC method, supported by thorough forced degradation studies, is essential for ensuring the long-term integrity and quality of this valuable compound in research and drug development settings.

References

-

Why are organic amines often more stable as the HCl salt than in the free base form? : r/chemistry - Reddit. (2015, August 24). Retrieved from [Link]

-

Daicel and ChromTech columns - HPLC. Retrieved from [Link]

-

Study on the Oxidation Behavior of N, N-Dimethylaniline Compounds in Microdroplets. (2023). Journal of Chinese Mass Spectrometry Society, 43(2), 146-157. Retrieved from [Link]

-

Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet. Journal of the Chemical Society B: Physical Organic, 1165-1170. Retrieved from [Link]

-

A Bifunctional Iminophosphorane Squaramide Catalyzed Enantioselective Synthesis of Hydroquinazolines via Intramolecular Aza-Michael Reaction to α,β-Unsaturated Esters. The Royal Society of Chemistry. Retrieved from [Link]

-